molecular formula C17H18O B1601242 3-Benzyl-4-phenylbutan-2-one CAS No. 3506-88-5

3-Benzyl-4-phenylbutan-2-one

Cat. No. B1601242
CAS RN: 3506-88-5
M. Wt: 238.32 g/mol
InChI Key: SKJCWIFHLDWPEO-UHFFFAOYSA-N
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Description

3-Benzyl-4-phenylbutan-2-one, also known as Benzylacetone, is an organic chemical compound . It is a colorless liquid with a sweet, floral-like odor . It is considered to be the most abundant attractant compound in most flowers and one of the volatile components of cocoa .


Synthesis Analysis

The synthesis of 3-Benzyl-4-phenylbutan-2-one can be achieved through a condensation reaction, followed by decarboxylation . This process involves the reaction of chlorobenzyl with acetic anhydride and phenylpropanoic acid .


Molecular Structure Analysis

The molecular formula of 3-Benzyl-4-phenylbutan-2-one is C17H18O . It has a molecular weight of 238.32400 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzylacetone can be reduced to 4-phenyl-2-butanol, a reaction which yields both stereoisomers . Like with all methyl ketone compounds, the addition of a basic solution containing iodine will yield iodoform .


Physical And Chemical Properties Analysis

3-Benzyl-4-phenylbutan-2-one has a density of 1.036 g/cm3 . It has a boiling point of 345.9ºC at 760 mmHg . The flash point of this compound is 141.5ºC .

Safety And Hazards

While specific safety data for 3-Benzyl-4-phenylbutan-2-one is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eye . In case of accidental ingestion or inhalation, it is recommended to seek immediate medical attention .

properties

IUPAC Name

3-benzyl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJCWIFHLDWPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492674
Record name 3-Benzyl-4-phenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-4-phenylbutan-2-one

CAS RN

3506-88-5
Record name 3-Benzyl-4-phenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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